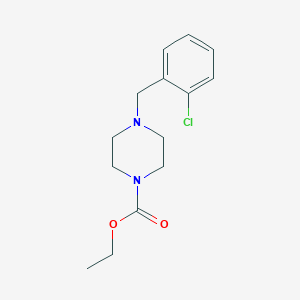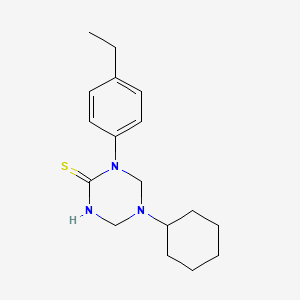
4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as PF-06463922, is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. This molecule has shown great potential in the field of cancer research due to its ability to inhibit the growth and spread of cancer cells.
Mechanism of Action
4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide works by binding to the c-Met receptor and inhibiting its activity. The c-Met receptor plays a critical role in cell growth, survival, and migration, and its overexpression is associated with many types of cancer. By inhibiting c-Met, 4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and metastasis, reduce fibrosis, and improve lung function. Additionally, it has been shown to have a favorable safety profile in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is its high selectivity for the c-Met receptor. This makes it a useful tool for studying the role of c-Met in cancer and other diseases. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research on 4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of combination therapies that include 4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and other targeted therapies. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to 4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide treatment. Finally, there is interest in developing new formulations of 4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide that improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 4-chloro-3,5-difluoroaniline with methyl isocyanate to form 4-chloro-N-(3,4-difluorophenyl)carbamoyl isocyanate. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to form the final product.
Scientific Research Applications
4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. The c-Met receptor is known to be overexpressed in many types of cancer, and its inhibition by 4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit tumor growth and metastasis in preclinical models. Additionally, 4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been investigated for its potential use in other diseases such as idiopathic pulmonary fibrosis and liver fibrosis.
properties
IUPAC Name |
4-chloro-N-(3,4-difluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3O/c1-17-10(7(12)5-15-17)11(18)16-6-2-3-8(13)9(14)4-6/h2-5H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLVJFNOQQXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)


![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)


![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)

